molecular formula C12H14N2S B13270179 2-Ethyl-N-(thiazol-5-ylmethyl)aniline

2-Ethyl-N-(thiazol-5-ylmethyl)aniline

Cat. No.: B13270179
M. Wt: 218.32 g/mol
InChI Key: GEGCYNTXHCHOAN-UHFFFAOYSA-N
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Description

2-Ethyl-N-(thiazol-5-ylmethyl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(thiazol-5-ylmethyl)aniline typically involves the condensation of aniline derivatives with thiazole precursors. One common method includes the reaction of 2-ethyl aniline with thiazole-5-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-(thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like dichloromethane with catalysts such as palladium on carbon.

Major Products Formed

Scientific Research Applications

2-Ethyl-N-(thiazol-5-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(thiazol-5-ylmethyl)aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile agent in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

2-Ethyl-N-(thiazol-5-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazole derivatives, it has a combination of an ethyl group and a thiazol-5-ylmethyl group attached to the aniline moiety, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-ethyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C12H14N2S/c1-2-10-5-3-4-6-12(10)14-8-11-7-13-9-15-11/h3-7,9,14H,2,8H2,1H3

InChI Key

GEGCYNTXHCHOAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NCC2=CN=CS2

Origin of Product

United States

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